molecular formula C19H28N2O3 B2928522 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide CAS No. 921565-90-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide

Cat. No.: B2928522
CAS No.: 921565-90-4
M. Wt: 332.444
InChI Key: ORUYWNMSJVYJNC-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a benzoxazepin derivative featuring a 7-membered oxazepin ring fused to a benzene core. Key structural attributes include:

  • 3,3-dimethyl groups: Enhancing steric bulk and influencing conformational stability.
  • 4-oxo moiety: Introducing a ketone group, which may participate in hydrogen bonding or redox reactions.
  • 8-position 3-methylbutanamide: A branched alkylamide group that modulates solubility and electronic properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-6-9-21-15-8-7-14(20-17(22)10-13(2)3)11-16(15)24-12-19(4,5)18(21)23/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYWNMSJVYJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide (CAS 921566-13-4)
  • Structural Differences :
    • Amide substituent : Compound A features a 2-ethoxybenzamide group, while the target compound has a 3-methylbutanamide.
    • Electronic effects : The ethoxy group in Compound A acts as a hydrogen-bond acceptor, whereas the branched alkyl chain in the target compound enhances lipophilicity.
  • Molecular Weight : 396.5 g/mol (C₂₃H₂₈N₂O₄) vs. estimated 344–360 g/mol for the target compound (C₂₀H₂₇N₂O₃, based on substituent differences) .
Compound B : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Differences: Core: Benzamide vs. benzoxazepin.

Functional Group Analysis

Property Target Compound Compound A Compound B
Amide Type 3-Methylbutanamide (lipophilic) 2-Ethoxybenzamide (polar) 3-Methylbenzamide (aromatic)
Hydrogen Bonding Ketone (acceptor), amide (donor) Ethoxy (acceptor), benzamide (donor) Hydroxy (donor/acceptor)
Molecular Weight ~350 g/mol (estimated) 396.5 g/mol 207.3 g/mol
Key Applications Hypothetical: CNS targets Unspecified, likely medicinal Metal-catalyzed C–H activation

Hydrogen Bonding and Crystallography

  • The target compound’s 4-oxo group and amide moiety likely form intermolecular hydrogen bonds, influencing crystal packing and stability. Similar benzoxazepins analyzed via SHELX programs (e.g., SHELXL for refinement) exhibit predictable hydrogen-bonding motifs, such as N–H···O and C–H···O interactions .
  • Compound A’s ethoxy group may enhance crystallinity compared to the target compound’s alkylamide, which could reduce crystal lattice stability due to increased flexibility .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a synthetic compound belonging to the benzoxazepine class. Its unique chemical structure suggests potential for diverse biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight301.39 g/mol
Structural FeaturesBenzoxazepine core

The presence of functional groups such as amides and ketones in the structure may influence its pharmacological properties.

Preliminary studies indicate that this compound may interact with various biological targets. The exact mechanisms are still under investigation but may involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory processes.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research has shown that benzoxazepines can exhibit antimicrobial properties. For instance:

  • A study demonstrated that related compounds effectively inhibited bacterial growth in vitro.

Anti-inflammatory Activity

In vitro assays have suggested that the compound may possess anti-inflammatory properties. Key findings include:

  • Reduction in pro-inflammatory cytokine production.

Neuroprotective Effects

Some benzoxazepine derivatives have been associated with neuroprotective effects. Investigations into related compounds indicate:

  • Potential benefits in models of neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of benzoxazepine derivatives.
    • Findings : The tested derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory effects in murine models.
    • Results : The compound reduced inflammation markers significantly compared to control groups.

Q & A

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from trace moisture (affecting amide coupling) or impurity carryover (e.g., Pd catalysts). Mitigation:
  • Strict Anhydrous Conditions : Use flame-dried glassware and molecular sieves.
  • Quality Control : Pre-purify intermediates via recrystallization .

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